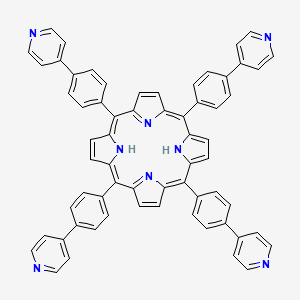
5,10,15,20-Tetrakis-(4-pyridin-4-YL-phenyl)-porphyrine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,10,15,20-Tetrakis-(4-pyridin-4-YL-phenyl)-porphyrine: is a synthetic porphyrin derivative. Porphyrins are a group of organic compounds, known for their role in biological systems such as hemoglobin and chlorophyll. This particular compound is characterized by the presence of four pyridine-substituted phenyl groups attached to the porphyrin core, making it a versatile ligand in coordination chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetrakis-(4-pyridin-4-YL-phenyl)-porphyrine typically involves the condensation of pyridine-substituted benzaldehydes with pyrrole under acidic conditions. The reaction is often carried out in a solvent such as propionic acid or acetic acid, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar condensation reactions, optimized for yield and purity. The use of automated synthesis and purification systems could enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 5,10,15,20-Tetrakis-(4-pyridin-4-YL-phenyl)-porphyrine can undergo various chemical reactions, including:
Oxidation: The porphyrin core can be oxidized to form porphyrin dications.
Reduction: Reduction reactions can lead to the formation of porphyrin anions.
Substitution: The pyridine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Porphyrin dications.
Reduction: Porphyrin anions.
Substitution: Substituted porphyrins with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5,10,15,20-Tetrakis-(4-pyridin-4-YL-phenyl)-porphyrine is used as a ligand in the synthesis of metal-organic frameworks (MOFs). These MOFs have applications in catalysis, gas storage, and separation processes .
Biology and Medicine: In biological research, this compound is studied for its potential in photodynamic therapy (PDT) for cancer treatment. Its ability to generate reactive oxygen species upon light activation makes it a promising candidate for targeting cancer cells .
Industry: The compound’s role in the removal of heavy metals from aqueous solutions is significant. It forms complexes with metals like lead and copper, facilitating their extraction from contaminated water .
Wirkmechanismus
The mechanism by which 5,10,15,20-Tetrakis-(4-pyridin-4-YL-phenyl)-porphyrine exerts its effects involves its ability to coordinate with metal ions. The pyridine groups act as ligands, binding to metal centers and forming stable complexes. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, producing reactive oxygen species that can damage cellular components .
Vergleich Mit ähnlichen Verbindungen
Tetraphenylporphyrin: Lacks the pyridine substituents, making it less versatile in coordination chemistry.
5,10,15,20-Tetrakis-(4-carboxyphenyl)-porphyrin: Contains carboxyl groups instead of pyridine, affecting its solubility and reactivity.
5,10,15,20-Tetrakis-(4-methoxyphenyl)-porphyrin: Features methoxy groups, altering its electronic properties.
Uniqueness: 5,10,15,20-Tetrakis-(4-pyridin-4-YL-phenyl)-porphyrine stands out due to its pyridine substituents, which enhance its ability to form stable metal complexes and participate in a wider range of chemical reactions. This makes it particularly valuable in applications requiring strong and selective metal coordination .
Eigenschaften
Molekularformel |
C64H42N8 |
|---|---|
Molekulargewicht |
923.1 g/mol |
IUPAC-Name |
5,10,15,20-tetrakis(4-pyridin-4-ylphenyl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C64H42N8/c1-9-49(10-2-41(1)45-25-33-65-34-26-45)61-53-17-19-55(69-53)62(50-11-3-42(4-12-50)46-27-35-66-36-28-46)57-21-23-59(71-57)64(52-15-7-44(8-16-52)48-31-39-68-40-32-48)60-24-22-58(72-60)63(56-20-18-54(61)70-56)51-13-5-43(6-14-51)47-29-37-67-38-30-47/h1-40,69,72H |
InChI-Schlüssel |
OMTCROJFTVVBGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)C3=C4C=CC(=C(C5=NC(=C(C6=CC=C(N6)C(=C7C=CC3=N7)C8=CC=C(C=C8)C9=CC=NC=C9)C1=CC=C(C=C1)C1=CC=NC=C1)C=C5)C1=CC=C(C=C1)C1=CC=NC=C1)N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate](/img/structure/B13089762.png)
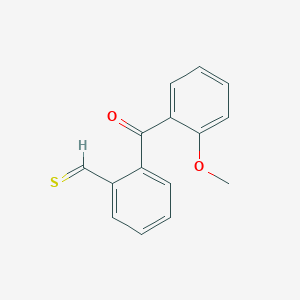
![3-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B13089776.png)

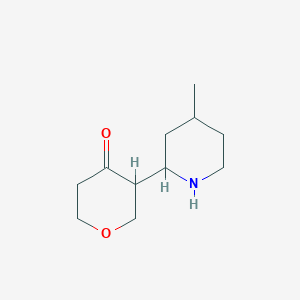
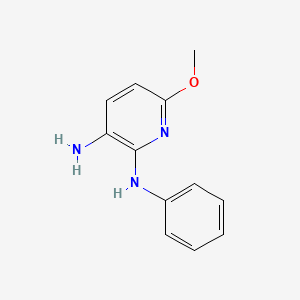
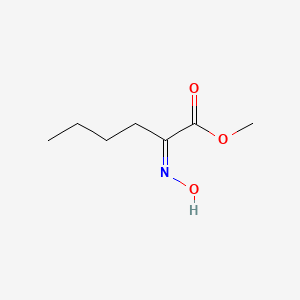


![1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13089818.png)
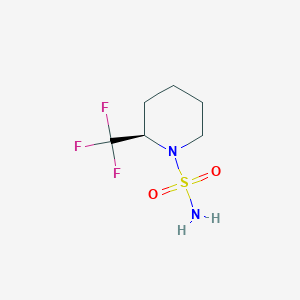
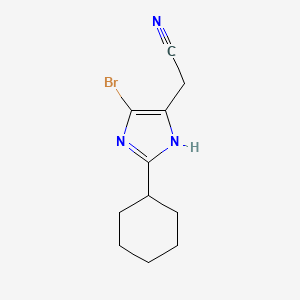
![2-tert-Butyl 4-ethyl 9-benzyl-5-oxo-2,9-diazaspiro[5.5]undecane-2,4-dicarboxylate](/img/structure/B13089832.png)
